![molecular formula C7H4BrFN2 B1400287 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1111637-68-3](/img/structure/B1400287.png)

5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

5-Bromo-1H-pyrrolo[2,3-b]pyridine is a compound where fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton . It has been used in the preparation of platinum (II) dichlorido and oxalato (ox) complexes .

Molecular Structure Analysis

In the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, pairs of N—H⋯N hydrogen bonds connect the molecules into inversion dimers .Chemical Reactions Analysis

The compound has been used as a building block in the synthesis of various derivatives, particularly as potent inhibitors of the fibroblast growth factor receptor (FGFR) .Aplicaciones Científicas De Investigación

Synthesis of Complex Heterocycles

- Researchers have developed a synthesis method for complex heterocycles containing the 5-Bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization, enabling the construction of alkyl or aryl substituents in these molecules. This method facilitates the creation of challenging heterocyclic structures, valuable in medicinal chemistry and materials science (Alekseyev, Amirova, & Terenin, 2015).

Fluorination Techniques

- Studies have detailed the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, showcasing regioselective fluorination techniques. These methods are crucial in synthesizing fluorinated organic compounds, which are significant in the development of pharmaceuticals and agrochemicals (Thibault, L’Heureux, Bhide, & Ruel, 2003).

Serotonin Receptor Ligands

- Virtual screening has led to the discovery of compounds based on 5-fluoro-1H-pyrrolo[2,3-b]pyridine as dual 5-HT6/5-HT2A receptor ligands. These compounds are potential candidates for antipsychotic or antidepressant drugs with pro-cognitive properties (Staroń et al., 2019).

Palladium-Mediated Functionalization

- The selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic systems has been applied in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. These methodologies are pivotal in synthesizing complex natural products and their analogues for pharmaceutical applications (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Antimicrobial and DNA Interaction Studies

- Spectroscopic and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine have explored its interaction with DNA and antimicrobial activities. Such studies provide insights into the biological activities of these compounds, which can be utilized in the development of new therapeutic agents (Vural & Kara, 2017).

Fluorescent Chemosensors

- Pyrrolo[3,4-c]pyridine-based fluorophores have been synthesized as highly selective chemosensors for Fe3+/Fe2+ cations. These compounds can be applied in biological imaging and environmental monitoring due to their high sensitivity and selectivity (Maity et al., 2018).

Antitumor Activity

- Nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, have shown promising antitumor activity in models of diffuse malignant peritoneal mesothelioma. These compounds can be explored for their therapeutic potential in cancer treatment (Carbone et al., 2013).

Radiopharmaceuticals

- Fluorination techniques have been applied to synthesize meta-substituted fluoropyridines, which are valuable in the development of radiopharmaceuticals for imaging applications (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).

Propiedades

IUPAC Name |

5-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEYLWOKLCNDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728137 | |

| Record name | 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1111637-68-3 | |

| Record name | 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

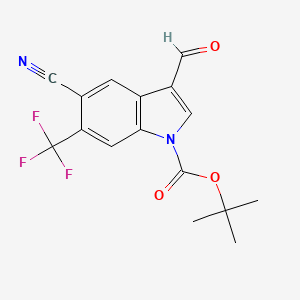

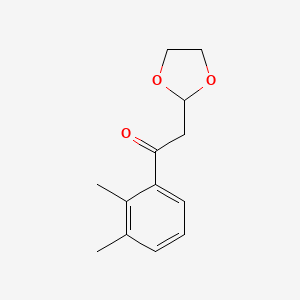

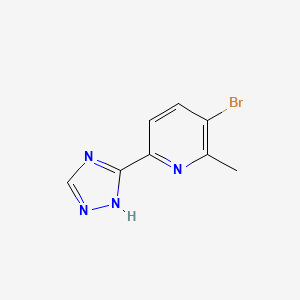

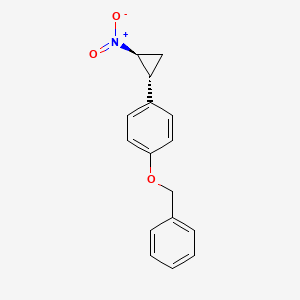

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

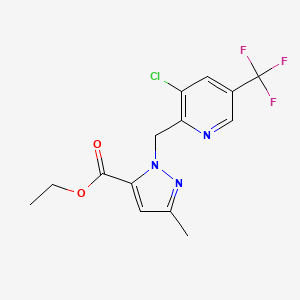

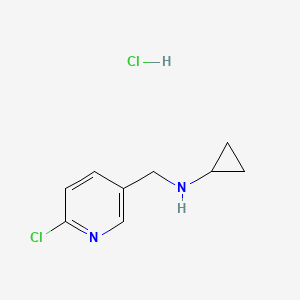

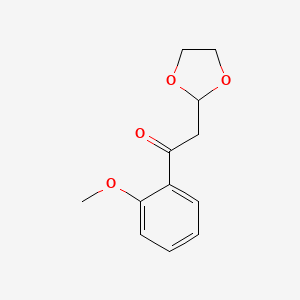

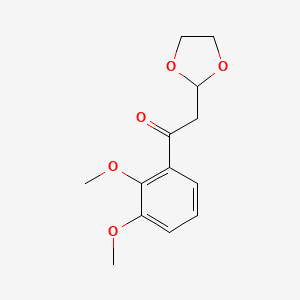

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)